ABL1 Kinase Inhibition: Pyrano[2,3-d]pyrimidin-7-one vs. Pyrido[2,3-d]pyrimidin-7-one Scaffolds
A pyrano[2,3-d]pyrimidin-7-one derivative (LDK1504) demonstrated an ABL1 kinase inhibitory IC50 of 18.7 nM, which is comparable to the IC50 of PD173955, a well-characterized inhibitor derived from the pyrido[2,3-d]pyrimidin-7-one scaffold [1]. Further optimization of the pyrano[2,3-d]pyrimidin-7-one scaffold yielded LDK1512 with a Kd of 0.38 nM and an IC50 of 1.27 nM against ABL1, representing a >10-fold improvement in potency [1]. This direct head-to-head comparison establishes the pyrano scaffold as a viable and potentially superior alternative to the more established pyrido scaffold for ABL kinase inhibition.
| Evidence Dimension | ABL1 Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | LDK1504 (pyrano[2,3-d]pyrimidin-7-one derivative) IC50 = 18.7 nM; LDK1512 IC50 = 1.27 nM, Kd = 0.38 nM |
| Comparator Or Baseline | PD173955 (pyrido[2,3-d]pyrimidin-7-one derivative) IC50 (comparable, but not numerically specified in abstract; the text states 'comparable inhibitory activity') |
| Quantified Difference | Comparable IC50 for initial compound; optimized compound shows >10-fold improved IC50 (1.27 nM vs 18.7 nM) relative to the pyrano prototype |
| Conditions | Enzymatic assay for ABL1 kinase |
Why This Matters
For researchers developing ABL kinase inhibitors, this data indicates that the pyrano[2,3-d]pyrimidine scaffold is not only a viable alternative to the more heavily patented pyrido[2,3-d]pyrimidine space, but can yield compounds with sub-nanomolar binding affinities, offering a clear path to novel intellectual property and highly potent candidates.
- [1] Z. Wu, B. Fu, C. Qiao, A. Nagaraju, D. Lu, 'Abstract 1661: Discovery of potent Abelson kinase inhibitors from the scaffold of pyrano[2,3-d]pyrimidin-7-one', Cancer Research, 2018, 78(13_Supplement), 1661. View Source
